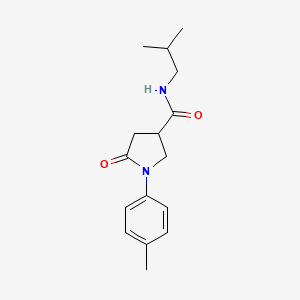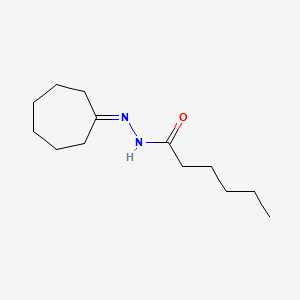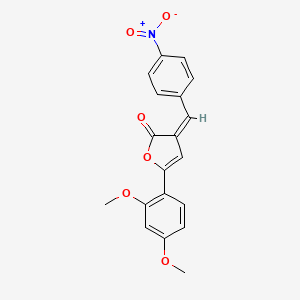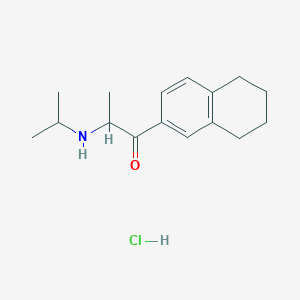
N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as IBMPFD, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including neuroscience, cancer research, and drug development.
Mechanism of Action
The mechanism of action of N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of PDE4, which leads to an increase in cAMP levels in the brain. This increase in cAMP levels has been shown to improve memory and cognitive function in animal models of cognitive disorders. In cancer cells, N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide targets specific signaling pathways involved in cell growth and survival, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in animal models of disease. In addition to its effects on memory and cognitive function, N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders such as arthritis. In cancer cells, N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis, or programmed cell death, leading to the inhibition of cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity for PDE4 inhibition. This compound has been shown to be more selective for PDE4 than other compounds that target this enzyme, which may reduce the risk of unwanted side effects. However, one limitation of using N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its relatively low solubility, which may make it difficult to use in certain experimental conditions.
Future Directions
There are many potential future directions for research on N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is in the development of more potent and selective PDE4 inhibitors based on the structure of N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. Another potential direction is in the investigation of the effects of N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide on other signaling pathways involved in disease, such as the mTOR pathway in cancer cells. Additionally, further studies are needed to determine the safety and efficacy of N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in humans, which may pave the way for its development as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction between 4-methylbenzaldehyde and isobutyraldehyde, followed by the reaction with pyrrolidine and oxalyl chloride. This process yields the final product, N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. The purity of the compound can be determined through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience. Studies have shown that N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the activity of a specific type of enzyme, called phosphodiesterase 4 (PDE4), which plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. This inhibition of PDE4 has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and other cognitive disorders.
In addition to its potential in neuroscience, N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its applications in cancer research. Studies have shown that N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. This compound has shown promise in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
properties
IUPAC Name |
1-(4-methylphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)9-17-16(20)13-8-15(19)18(10-13)14-6-4-12(3)5-7-14/h4-7,11,13H,8-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAIVXPHXYOAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4957525.png)
![allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4957531.png)
![4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4957532.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4957534.png)

![3-bromo-5-(2-furyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957541.png)
![1-(3-cyclopentylpropyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4957551.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4957558.png)



![2-bromo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4957589.png)

![ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4957597.png)